(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring systems. The 1,2,3-triazole ring, pyrrolidine ring, and tetrahydropyran ring contribute to the complexity of the molecular structure .Scientific Research Applications
- 1,2,4-triazole-containing scaffolds, like our compound, have been studied for their potential as anticancer agents. These molecules interact with biological receptors through hydrogen bonding and dipole interactions, making them promising candidates for drug discovery against cancer cells .
- Researchers explore synthetic methods to access 1,2,4-triazole-containing scaffolds, including our compound, via multistep synthetic routes .
- The N–C–S linkage in the 1,2,4-triazole skeleton contributes to antimicrobial properties. Several medicines, such as Fluconazole and Anastrozole, contain the 1,2,4-triazole group and are well-known for their efficacy .
- 1,2,4-triazoles have demonstrated anti-inflammatory and antioxidant activities. Researchers investigate their potential in managing inflammatory conditions and oxidative stress .
- The biological importance of 1,2,4-triazoles extends to analgesic properties. Our compound’s structure could inspire the development of pain-relieving drugs .
- 1,2,4-triazoles find use in agrochemistry. Their unique properties make them valuable for designing pesticides and herbicides .
Anticancer Research
Antimicrobial Activity
Anti-Inflammatory and Antioxidant Properties
Analgesic Effects
Agrochemical Applications
Materials Science and Organic Catalysts
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to have a wide range of biological activities and are used in drug discovery . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with various targets in different ways .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Some pyrrolidine derivatives have been found to have good pharmacokinetic profiles .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Some pyrrolidine derivatives have been found to have therapeutic effects in treating various diseases .
properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-10-6-16(14-21)22-11-9-19-20-22)18(7-12-24-13-8-18)15-4-2-1-3-5-15/h1-5,9,11,16H,6-8,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRZBCWRWFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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